Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. This compound features a propyl ester group and an amino group attached to the thiophene ring, which contributes to its unique chemical properties and potential biological activities. The compound is of interest in various fields, including medicinal chemistry, due to its promising applications in drug development and material science.
The primary sources for information regarding Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate include scientific literature, chemical databases, and patents that detail its synthesis, properties, and applications. Notable databases include BenchChem and PubChem, which provide comprehensive data on the compound's structure and characteristics .
This compound is classified as an organic thiophene derivative. Thiophenes are five-membered heterocyclic compounds containing sulfur, and they are known for their aromatic properties. Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate can be further categorized based on its functional groups: it contains an amino group (–NH2), a carboxylate (–COO–), and a thiophene ring.
The synthesis of Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate typically involves a multi-step process that may include the Gewald reaction, where a ketone or aldehyde is condensed with a nitrile and elemental sulfur in the presence of a base. This method allows for the formation of thiophene derivatives under controlled conditions .
The molecular formula of Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is , with a molecular weight of approximately 303.39 g/mol. The compound features:
The InChI representation for this compound is:
The InChI Key is OJYRBYDHNTZJQT-UHFFFAOYSA-N .
Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions provide pathways for modifying the compound's structure to enhance its properties or biological activity.
The mechanism of action for Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific biological targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The thiophene ring may also engage in π-stacking interactions with aromatic residues in proteins, influencing various biological pathways .
The physical properties of Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm structural integrity and purity .
Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has several scientific applications:
Thiophene carboxylates represent a critically important class of heterocyclic compounds in modern pharmaceutical and materials science research. These molecules feature a five-membered aromatic thiophene ring system substituted with an ester functionality and additional pharmacophoric groups that enable diverse biological interactions. Among these, propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate exemplifies a structurally engineered derivative where strategic substituent placement enhances its potential as a bioactive scaffold. The 3,4-dimethylphenyl moiety at the 4-position and the propyl ester at the 3-position create a stereoelectronically balanced framework optimized for target binding [3] [6]. Unlike simpler alkylthiophenes, this compound’s extended conjugation and planar aromatic systems facilitate π-stacking interactions with biological targets, positioning it as a privileged structure in drug discovery pipelines focused on kinase inhibition and receptor modulation. Its molecular architecture bridges traditional heterocyclic chemistry with innovative therapeutic design, reflecting a deliberate evolution from early thiophene pharmacophores.
The compound’s significance arises from its multi-point structural differentiation:
Table 1: Molecular Characterization of Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₉NO₂S | [6] |
| Molecular Weight | 289.39 g/mol | [6] |
| IUPAC Name | Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | [6] |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C2=C(SC=C2N)C(=O)OCCC |
Thiophene chemistry has evolved through three key phases since its 19th-century discovery:
The bioactivity of thiophene carboxylates is exquisitely sensitive to substituent effects:
Table 2: Impact of Ester Chain Length on Molecular Properties
| Ester Group | Molecular Weight (g/mol) | cLogP | Hydrolytic Half-life (Human Plasma) |
|---|---|---|---|
| Methyl | 247.3 | 2.1 | 0.5h |
| Ethyl | 261.3 | 2.6 | 1.2h |
| Propyl | 289.4 | 3.2 | 8.0h |
| Butyl | 303.4 | 3.8 | 15.0h |
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8